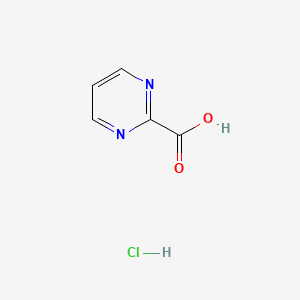

Pyrimidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

pyrimidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2.ClH/c8-5(9)4-6-2-1-3-7-4;/h1-3H,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKJPVULGYVDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via 5-Benzyloxy-2-cyanopyrimidine Intermediate

A well-documented and efficient method involves a two-step synthesis starting from 5-bromo-2-cyanopyrimidine and phenylcarbinol, followed by hydrolysis and acidification to yield 5-hydroxy pyrimidine-2-carboxylic acid, which can be converted to its hydrochloride salt.

Step 1: Formation of 5-Benzyloxy-2-cyanopyrimidine

- Reactants: 5-bromo-2-cyanopyrimidine and phenylcarbinol

- Catalysts: Cesium carbonate, cuprous iodide, 1,10-phenanthroline

- Solvent: Toluene

- Conditions: Heating at 80–110 °C for 4–12 hours

- Reaction: Nucleophilic substitution where phenylcarbinol replaces bromine, forming 5-benzyloxy-2-cyanopyrimidine

- Yield: Approximately 90%

- Purification: Concentration and column chromatography

Step 2: Hydrolysis and Acidification to 5-Hydroxy Pyrimidine-2-carboxylic Acid

- Reactants: 5-benzyloxy-2-cyanopyrimidine and potassium hydroxide (or other strong bases like sodium hydroxide)

- Solvent: Water

- Conditions: Reflux at 25–100 °C for about 8 hours

- Workup: Cooling, washing with dichloromethane to remove impurities, then acidification with 1N hydrochloric acid to pH 3–4

- Product Isolation: Filtration and drying of precipitated solid

- Yield: Approximately 67%

This method is notable for its simplicity, relatively high yield, and suitability for scale-up production. The two-step process minimizes reaction steps and uses commercially available reagents, making it practical for industrial synthesis.

Reaction Parameters and Optimization Data

The synthesis efficiency depends on precise control of molar ratios, reaction time, temperature, and catalyst loading. Table 1 summarizes the key parameters and their effects on the yield of 5-benzyloxy-2-cyanopyrimidine in Step 1.

| Parameter | Range/Value | Effect on Yield |

|---|---|---|

| Molar ratio (5-bromo-2-cyanopyrimidine : phenylcarbinol) | 1 : 1.5 to 1 : 3.5 | Optimal ratio improves substitution efficiency |

| Reaction temperature | 80–110 °C | Higher temperature favors reaction completion |

| Reaction time | 4–12 hours | Longer time increases conversion but may affect purity |

| Catalyst loading (CuI) | ≥10% (mass ratio to substrate) | Essential for catalytic activity |

| Catalyst loading (1,10-phenanthroline) | ≥20% (mass ratio to substrate) | Stabilizes catalyst complex |

This data indicates that maintaining a molar excess of phenylcarbinol and sufficient catalyst concentration is critical for achieving yields near 90%.

Conversion to Hydrochloride Salt

After obtaining 5-hydroxy pyrimidine-2-carboxylic acid, conversion to the hydrochloride salt is typically achieved by treatment with hydrochloric acid under controlled pH conditions (pH 3–4). This step ensures the formation of a stable crystalline hydrochloride salt suitable for further applications.

Alternative Synthetic Approaches and Considerations

While the two-step method above is the most documented, other general synthetic strategies for related pyrimidine carboxylic acids include:

- Direct Hydrolysis of Nitrile Precursors: Hydrolysis of 2-cyanopyrimidine derivatives under acidic or basic conditions followed by salt formation.

- Catalytic Hydrogenation Routes: Used for certain pyrrolidine-2-carboxylic acid derivatives but less common for pyrimidine analogs due to potential racemization and complexity.

- Use of Phase Transfer Catalysts and Strong Bases: For alkylation and functional group transformations in pyrimidine derivatives, though specific application to pyrimidine-2-carboxylic acid hydrochloride is limited.

These alternative methods often face challenges such as lower yields, difficult purification, or use of hazardous reagents, making the two-step method described above preferable for industrial and laboratory synthesis.

Summary Table of Preparation Method

| Step | Reaction Type | Reactants & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | 5-bromo-2-cyanopyrimidine, phenylcarbinol, Cs2CO3, CuI, 1,10-phenanthroline | Toluene, 80–110 °C, 4–12 h | ~90 | Requires catalyst and molar excess of phenylcarbinol |

| 2 | Hydrolysis & acidification | 5-benzyloxy-2-cyanopyrimidine, KOH, HCl | Water, reflux 25–100 °C, 8 h; pH adjusted to 3–4 | ~67 | Washing with dichloromethane before acidification |

Research Findings and Advantages

- The two-step synthesis method offers a straightforward, high-yielding route with relatively mild conditions.

- The use of cesium carbonate and cuprous iodide with 1,10-phenanthroline as catalyst system is effective for the substitution step.

- Acidification with 1N hydrochloric acid at pH 3–4 optimizes product precipitation and purity.

- The overall process is scalable and avoids highly toxic reagents, making it suitable for commercial production.

- The method's yields (90% for step 1 and 67% for step 2) are competitive compared to alternative routes, which often have lower yields or more complex procedures.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can convert it into other functionalized pyrimidine derivatives.

Substitution: It can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Reagents such as TEMPO and iron (II)-complexes are commonly used.

Reduction: Hydrogenation using catalysts like palladium on carbon.

Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions include a range of substituted pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Drug Discovery

Recent advancements in pyrimidine-based drugs have highlighted their effectiveness in treating various diseases, including cancer and infections. Pyrimidine derivatives have been synthesized to target specific biological pathways, demonstrating promising results in preclinical studies.

- Anticancer Activity : Compounds derived from pyrimidine-2-carboxylic acid hydrochloride have shown significant anticancer properties. For instance, certain derivatives exhibited strong inhibition against various cancer cell lines, including breast and lung cancers, with selectivity over normal cells .

- Antimicrobial Properties : Research indicates that pyrimidine derivatives possess antimicrobial activity against pathogens such as Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MIC) of these compounds were reported to be effective, suggesting their potential as antimicrobial agents .

Anti-inflammatory Effects

Pyrimidine derivatives have been investigated for their anti-inflammatory properties. Studies have demonstrated that certain compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process.

- In Vitro Studies : Specific pyrimidine derivatives showed IC values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential therapeutic use in inflammatory conditions .

- In Vivo Assessments : Animal models have been employed to evaluate the efficacy of these compounds in reducing inflammation. Results from carrageenan-induced paw edema tests indicated that certain derivatives exhibited similar or superior effects compared to traditional anti-inflammatory medications .

Synthetic Methodologies

The synthesis of this compound and its derivatives is crucial for expanding its applications in medicinal chemistry.

Synthesis Techniques

Various synthetic routes have been developed to produce pyrimidine derivatives efficiently. These methods often emphasize green chemistry principles, aiming for cost-effectiveness and environmental sustainability.

- One-Pot Reactions : Recent studies have reported one-pot synthesis methods that combine multiple reactants in a single reaction vessel, significantly reducing reaction times and improving yields .

- Catalytic Processes : The use of catalysts such as zinc oxide has been explored to enhance the efficiency of synthesizing pyrimidine derivatives while minimizing by-products .

Case Study: Anticancer Pyrimidines

In a study focusing on novel pyrimidine derivatives, researchers synthesized a series of compounds that were tested against various cancer cell lines. The results indicated that certain derivatives not only inhibited cancer cell proliferation but also showed reduced toxicity towards normal cells, highlighting their potential as safer therapeutic options .

Case Study: Anti-inflammatory Research

Another notable study involved the development of pyrimidine-based anti-inflammatory agents. The compounds were subjected to rigorous testing for COX inhibition and were found to exhibit potent activity with favorable pharmacokinetic profiles, suggesting their viability as new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of pyrimidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, as an anti-inflammatory agent, it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandin E₂ . This inhibition helps in alleviating inflammation and pain.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include positional isomers (e.g., pyrimidine-4- or 5-carboxylic acid derivatives) and substituted pyrimidine hydrochlorides. Below is a comparative analysis based on available evidence:

Key Differences and Research Findings

Coordination Chemistry : Pyrimidine-2-carboxylic acid forms stable bidentate complexes with metals like iron(II), whereas pyrimidine-5-carboxylic acid (free acid) is less documented in coordination chemistry, suggesting positional isomerism influences ligand behavior .

Solubility and Stability : Hydrochloride salts (e.g., 1-(pyrimidin-2-yl)pyrrolidine-2-carboxylic acid hydrochloride) exhibit improved water solubility compared to free acids, critical for biological assays .

Synthetic Utility: 4-Amino-2,6-dihydroxy pyrimidine hydrochloride serves as a precursor for modified nucleosides, while pyrimidine-2-carboxylic acid derivatives are prioritized in metallodrug design .

Biological Activity

Pyrimidine-2-carboxylic acid hydrochloride, a derivative of pyrimidine, has garnered significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Pyrimidine Compounds

Pyrimidines are nitrogen-containing heterocycles that play critical roles in biological systems, particularly as components of nucleic acids (DNA and RNA). Their derivatives have been extensively studied for various pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects .

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that certain pyrimidine compounds exhibit significant activity against a range of pathogens:

- Antibacterial : Some studies report minimum inhibitory concentrations (MICs) as low as 6.5 μg/mL against Escherichia coli and 250 μg/mL against Candida albicans .

- Antifungal : Pyrimidines have shown potent antifungal activity, with compounds exhibiting better efficacy than traditional antifungals like fluconazole .

Anti-inflammatory Effects

Pyrimidine derivatives have been linked to anti-inflammatory activity through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance:

- Compounds derived from pyrimidines exhibited IC50 values around 0.04 μmol for COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .

- In vivo studies demonstrated that certain pyrimidine derivatives significantly reduced inflammation in animal models .

Neuroprotective Properties

Recent investigations highlight the potential neuroprotective effects of pyrimidine derivatives. For example, some compounds have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's:

- One study reported an AChE inhibitory activity with an IC50 of 90 µM for specific pyrimidine derivatives .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrimidines act as enzyme inhibitors (e.g., AChE and COX enzymes), which play pivotal roles in inflammation and neurotransmission.

- Antioxidant Activity : Pyrimidines also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .

- Modulation of Signaling Pathways : Some studies suggest that pyrimidines can modulate key signaling pathways involved in cell proliferation and apoptosis, contributing to their anticancer effects .

Table 1: Biological Activities of Pyrimidine Derivatives

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrimidine derivatives against clinical isolates. The results indicated that certain compounds had superior efficacy compared to standard antibiotics, suggesting their potential as new therapeutic agents for resistant infections.

- Inflammation Model : In a carrageenan-induced paw edema model, a series of pyrimidine derivatives showed significant reductions in swelling compared to controls, indicating strong anti-inflammatory properties.

- Neurodegenerative Disease Models : In vitro assays demonstrated that specific pyrimidine compounds effectively inhibited AChE activity, suggesting their potential role in developing treatments for Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing pyrimidine-2-carboxylic acid hydrochloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via hydrolysis of 2-cyanopyrimidine under acidic conditions. A reported approach involves refluxing 2-cyanopyrimidine with CoCl₂·6H₂O in a water-ethanol mixture containing 37% HCl. Slow crystallization over one month yields pure crystals . To optimize purity, control the HCl concentration to ensure protonation of the carboxyl group, and use recrystallization in acidic ethanol-water solutions. Monitor reaction progress via TLC or HPLC.

Q. How can HPLC be utilized to determine the purity of this compound?

- Methodology : Adapt the HPLC conditions from clonidine hydrochloride analysis . Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL·min⁻¹. Detect at 207 nm. Validate linearity (1–10 µg·mL⁻¹), recovery (>99%), and RSD (<1.5%). Acidify samples to stabilize the hydrochloride form.

Q. What spectroscopic techniques are critical for structural characterization of this compound?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve coordination geometry and hydrogen bonding. For example, the Co(II) complex shows octahedral geometry with O–H···Cl and intramolecular O–H···N bonds .

- IR/Raman spectroscopy : Compare vibrational bands (e.g., C=O stretching at ~1700 cm⁻¹) to assess protonation state. Metal coordination shifts aromatic ring vibrations (e.g., +10–20 cm⁻¹ for transition metal complexes) .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. For spills, neutralize with sodium bicarbonate and rinse with water. Store in airtight containers away from bases .

Advanced Research Questions

Q. How can researchers design metal complexes using this compound as a ligand?

- Methodology : Adjust pH to control ligand protonation. In acidic conditions, the carboxyl group remains neutral, enabling monodentate (O) or bidentate (N,O) coordination. For example, Co(II) forms octahedral complexes with two water molecules and two ligands . Pair with co-ligands like oxalate to create polymeric structures (e.g., [Fe(L)(ox)]ₙ) .

Q. How should discrepancies in spectroscopic data between free ligand and metal complexes be analyzed?

- Methodology : Compare IR/Raman spectra to identify electronic effects. Sodium salts destabilize the ligand’s π-system, reducing wavenumbers for aromatic vibrations, while transition metals (e.g., Mn, Cu) stabilize it, increasing wavenumbers . Use DFT calculations to correlate spectral shifts with coordination-induced electron redistribution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.